molecular formula C21H21ClN4O5 B2405593 methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate CAS No. 921852-37-1

methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate

Cat. No.: B2405593
CAS No.: 921852-37-1
M. Wt: 444.87
InChI Key: JSNTZXGHJHPHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H21ClN4O5 and its molecular weight is 444.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-[3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5/c1-24-11-15(18(27)25-9-7-12(8-10-25)20(29)31-2)16-17(24)19(28)26(21(30)23-16)14-5-3-13(22)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNTZXGHJHPHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCC(CC4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate is a complex chemical compound belonging to the pyrrolopyrimidine family. This class of compounds has garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article provides a detailed overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.

Structural Characteristics

The compound features a pyrrolopyrimidine core fused with a piperidine ring. The presence of various substituents such as the 4-chlorophenyl and the carbonyl groups significantly influences its biological activity.

Anticancer Activity

Pyrrolopyrimidines have been extensively studied for their potential as anticancer agents. Research has demonstrated that derivatives of this class can induce apoptosis in cancer cells by targeting critical cellular pathways.

  • Case Study : A derivative known as PP-13 was identified as a potent inhibitor of cancer cell proliferation. It effectively induced apoptosis in non-small cell lung cancer (NSCLC) models by disrupting microtubule dynamics and overcoming multidrug resistance (MDR) mechanisms .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrrolopyrimidine derivatives has also been documented. Compounds have shown promise in reducing inflammation through various mechanisms.

  • Research Findings : Novel pyrrolopyrimidine derivatives were evaluated for their anti-inflammatory effects using RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated significant inhibition of inflammatory markers, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Antiviral Activity

Some pyrrolopyrimidine derivatives have displayed antiviral properties, particularly against HIV.

  • Study Insights : A series of compounds demonstrated single-digit micromolar potencies against HIV-1. These compounds were effective in biochemical assays and maintained efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Substituent Effect on Activity
4-Chlorophenyl GroupEnhances anticancer potency
Carbonyl GroupsIncreases interaction with biological targets
Piperidine RingModulates pharmacokinetics and bioavailability

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and optimize the design of more potent derivatives.

  • Findings : Docking simulations against COX-2 and other inflammatory mediators indicated favorable binding interactions that correlate with observed biological activities .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine) have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .

Drug Development
The compound serves as a scaffold for the development of novel drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further modifications to enhance efficacy and reduce side effects. Researchers are exploring its potential in developing targeted therapies for conditions such as cancer and neurodegenerative diseases .

Biological Research

Enzyme Inhibition Studies
Methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine) has been investigated for its role as an enzyme inhibitor. Studies suggest it may inhibit specific enzymes involved in metabolic pathways relevant to disease states. This inhibition can lead to altered metabolic profiles that may be beneficial in therapeutic contexts .

Cell Signaling Pathways
Research indicates that this compound can affect various cell signaling pathways. By modulating these pathways, it can influence cellular responses to external stimuli, which is crucial for understanding disease mechanisms and developing therapeutic strategies .

Material Science

Synthesis of Advanced Materials
The unique properties of methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine) make it suitable for applications in material science. It can be used as a precursor for synthesizing advanced materials with tailored properties such as enhanced thermal stability and mechanical strength. These materials find applications in electronics and coatings .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 27.7–39.2 µM while showing low toxicity on normal cells (IC50 > 100 µM).
Study 2Enzyme InhibitionIdentified as a potential inhibitor of key metabolic enzymes involved in disease progression.
Study 3Material ScienceUsed in the synthesis of materials with improved durability and thermal properties for electronic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this pyrrolo[3,2-d]pyrimidine derivative?

  • Answer : The compound can be synthesized via multicomponent reactions (MCRs) using aldehydes, thiourea, and catalytic p-toluenesulfonic acid, as demonstrated in analogous pyrrolo-pyrimidine syntheses. For example, coupling 4-chlorophenyl-containing precursors with piperidine-4-carboxylate esters under reflux conditions in dichloromethane (DCM) with NaOH as a base has been effective . Catalytic strategies, such as Pd-mediated reductive cyclization, may also optimize yield and purity .

Q. How is the compound structurally characterized to confirm its identity?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the fused pyrrolo-pyrimidine-piperidine system, particularly to confirm stereochemistry and substituent positioning . Complementary techniques include 1H^1H and 13C^{13}C NMR for verifying proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl resonances (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .

Q. What safety protocols are essential during synthesis and handling?

  • Answer : Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to potential irritants (e.g., chlorinated intermediates). Avoid inhalation/contact with DCM, which requires P305+P351+P338 (eye rinse) and P264 (post-handling wash) protocols . Store the compound in airtight containers at -20°C to prevent hydrolysis of ester groups.

Advanced Research Questions

Q. How can computational methods predict the compound’s physicochemical properties for drug discovery?

  • Answer : Density functional theory (DFT) calculates key parameters like logP (lipophilicity) and polar surface area (PSA) to assess blood-brain barrier permeability. Molecular docking studies with target proteins (e.g., kinases) can prioritize in vitro testing. For example, chromeno-pyrimidine analogs show oral bioavailability predictions via ADMET models .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Answer : Dynamic NMR experiments at variable temperatures can identify conformational exchanges (e.g., piperidine ring puckering). For ambiguous NOE correlations, isotopic labeling (e.g., 15N^{15}N) clarifies through-space interactions. Cross-validate HRMS with isotopic pattern matching to rule out impurities .

Q. How are catalytic systems optimized to reduce byproducts in large-scale synthesis?

  • Answer : Screen Pd catalysts (e.g., Pd/C, Pd(OAc)2_2) with ligands (e.g., PPh3_3) under CO atmospheres to enhance reductive cyclization efficiency. Adjust solvent polarity (e.g., DMF vs. THF) to suppress side reactions. Monitor reaction progress via TLC or in situ FTIR for real-time optimization .

Q. What in vitro assays evaluate the compound’s bioactivity against disease targets?

  • Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the pyrrolo-pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) for IC50_{50} determination. Cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays validates selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.